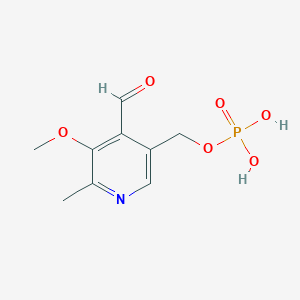

3'-O-Methylpyridoxal 5'-phosphate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(4-formyl-5-methoxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO6P/c1-6-9(15-2)8(4-11)7(3-10-6)5-16-17(12,13)14/h3-4H,5H2,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPKTKBXBZSMML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1OC)C=O)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175277 | |

| Record name | 3'-O-Methylpyridoxal 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21056-63-3 | |

| Record name | 3'-O-Methylpyridoxal 5'-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021056633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-O-Methylpyridoxal 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic and Metabolic Pathways of 3 O Methylpyridoxal 5 Phosphate

Enzymatic Formation of 3'-O-Methylpyridoxal 5'-phosphate

The formation of this compound involves the specific methylation of the 3'-hydroxyl group of pyridoxal (B1214274) 5'-phosphate. This modification alters the chemical properties of the vitamer, influencing its interaction with enzymes.

Identification and Characterization of Specific Methyltransferase Enzymes Responsible for 3'-O-Methylation (Hypothetical or Known)

Currently, specific methyltransferase enzymes responsible for the dedicated biosynthesis of this compound from pyridoxal 5'-phosphate in vivo have not been extensively characterized in scientific literature. The existence of this compound, often synthesized for research purposes to probe enzyme active sites, suggests that such enzymatic activity may exist. nih.govacs.org Hypothetically, a highly specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase would catalyze this reaction. This enzyme would belong to the broad class of O-methyltransferases that act on phenolic or hydroxyl groups of various small molecules. Its characterization would require isolation and purification based on its specific activity towards pyridoxal 5'-phosphate.

Substrate Specificity and Mechanistic Studies of the 3'-O-Methylation Reaction

The substrate for this reaction is pyridoxal 5'-phosphate, the primary active coenzyme form of vitamin B6. wikipedia.org The reaction involves the transfer of a methyl group to the oxygen atom of the hydroxyl group at the 3' position of the pyridine (B92270) ring.

Mechanistically, a hypothetical methyltransferase would bind both pyridoxal 5'-phosphate and a methyl donor, most commonly S-adenosyl-L-methionine (SAM). The reaction would proceed via a nucleophilic attack from the 3'-hydroxyl group of the PLP onto the methyl group of SAM, resulting in the formation of this compound and S-adenosyl-L-homocysteine. The enzyme's active site would be crucial for orienting the substrates correctly and facilitating the transfer.

Studies using chemically synthesized this compound with enzymes like aspartate aminotransferase have shown that this methylated coenzyme can bind to the active site. nih.gov However, its catalytic efficiency is significantly lower than that of the canonical pyridoxal 5'-phosphate. nih.gov This suggests that the methyl group at the 3' position may cause steric hindrance or alter the electronic properties of the coenzyme, affecting its ability to participate effectively in transamination reactions. nih.gov

Cofactor Requirements for this compound Biosynthesis

The primary cofactor required for the biosynthesis of this compound is expected to be a methyl group donor. In the vast majority of biological methylation reactions, S-adenosyl-L-methionine (SAM) serves this purpose. Therefore, it is highly probable that the enzymatic synthesis of this compound is a SAM-dependent process.

Enzymatic Degradation and Turnover of this compound

The cellular concentration of any metabolite is a balance between its synthesis and degradation. The turnover of this compound would involve enzymatic pathways that either modify it into other compounds or break it down completely.

Identification of Phosphatases or Other Enzymes Involved in the Catabolism of this compound

The catabolism of phosphorylated vitamin B6 vitamers typically involves the action of phosphatases. mhmedical.com It is plausible that this compound is also a substrate for these enzymes. Several phosphatases are known to act on pyridoxal 5'-phosphate, including tissue non-specific alkaline phosphatase, acid phosphatases, and specific pyridoxal phosphatases. mhmedical.com These enzymes would hydrolyze the phosphate (B84403) ester bond at the 5' position, releasing 3'-O-methylpyridoxal and inorganic phosphate. This dephosphorylation step is often a prerequisite for the transport of vitamin B6 compounds across cell membranes and for their eventual excretion. mhmedical.com

Elucidation of Degradation Pathways and Resulting Metabolites (e.g., 3'-O-methylpyridoxamine 5'-phosphate)

One identified metabolic fate of this compound is its conversion to 3'-O-methylpyridoxamine 5'-phosphate. nih.gov This transformation occurs when this compound is bound to the enzyme aspartate aminotransferase in the presence of an amino acid substrate like L-aspartate. nih.gov This reaction is a transamination half-reaction, where the amino group from the substrate is transferred to the coenzyme. nih.gov Although this process is significantly slower compared to the reaction with unmodified pyridoxal 5'-phosphate, it demonstrates that the methylated coenzyme can participate in at least one key type of PLP-dependent reaction. nih.gov

The resulting 3'-O-methylpyridoxamine 5'-phosphate could then be a substrate for pyridoxine (B80251) 5'-phosphate oxidase (PNPO), which typically converts pyridoxamine (B1203002) 5'-phosphate back to pyridoxal 5'-phosphate. nih.gov However, the efficiency of PNPO with this methylated substrate is not well-documented. Alternatively, it could be dephosphorylated by phosphatases to yield 3'-O-methylpyridoxamine. The complete degradation pathway would likely follow the general catabolic route for vitamin B6, where the dephosphorylated forms are oxidized in the liver to 4-pyridoxic acid derivatives for excretion in the urine. mhmedical.com

Data Tables

Table 1: Key Enzymes and Proteins in the Metabolism of this compound and its Precursors.

| Enzyme/Protein | Substrate(s) | Role |

| Methyltransferase (Hypothetical) | Pyridoxal 5'-phosphate, S-adenosyl-L-methionine | Biosynthesis of this compound |

| Aspartate Aminotransferase | This compound, L-Aspartate | Conversion to 3'-O-methylpyridoxamine 5'-phosphate |

| Phosphatases (e.g., Alkaline Phosphatase) | This compound | Dephosphorylation to 3'-O-methylpyridoxal |

Regulation of this compound Homeostasis

Transcriptional and Post-Translational Regulation of Related Enzymes

The expression of enzymes involved in vitamin B6 metabolism is subject to sophisticated regulation. Beyond its role as a coenzyme, PLP itself acts as a signaling molecule that can modulate gene expression.

Transcriptional Regulation:

Modulation of Transcription Factors: Studies have revealed that elevated intracellular PLP levels can decrease the transcriptional activity of steroid hormone receptors, including those for glucocorticoids, progesterone, androgens, and estrogens. cambridge.orgcambridge.orgnih.gov This is achieved by PLP directly interacting with the receptors, which in turn inactivates their ability to bind to DNA response elements. For instance, the induction of the cytosolic aspartate aminotransferase (cAspAT) gene by hydrocortisone (B1673445) is suppressed by vitamin B6 administration. cambridge.orgcambridge.org This regulatory role extends to other transcription factors, such as HNF-1 and C/EBP, which control the expression of genes like serum albumin. cambridge.orgnih.gov

Feedback Regulation in Bacteria: In many bacteria, the genes for PLP biosynthesis are controlled by MocR-like transcriptional regulators, such as PdxR. nih.govasm.org These proteins act as sensors for PLP levels. When PLP is abundant, it binds to the regulator, repressing the expression of the biosynthetic genes and thus creating a negative feedback loop to maintain homeostasis. nih.gov

Post-Translational Regulation: Vitamin B6-dependent enzymes are also regulated through post-translational modifications, such as phosphorylation or ubiquitination. numberanalytics.com These modifications can alter an enzyme's structure, stability, or activity, providing another layer of control in response to cellular needs. numberanalytics.com

Allosteric Control Mechanisms in Metabolic Pathways Involving Pyridoxal 5'-phosphate

Allosteric regulation is a critical and rapid mechanism for controlling metabolic flow. In the context of PLP homeostasis, the most well-characterized example is the allosteric feedback inhibition of pyridoxine 5'-phosphate oxidase (PNPOx) by its product, PLP. nih.govcancer.gov

PNPOx, the final enzyme in both the de novo (DXP-dependent) and salvage pathways, plays a pivotal role in controlling the cellular supply of PLP. nih.govcancer.gov Kinetic studies have demonstrated that the inhibition of PNPOx by PLP is of a mixed-type nature, which indicates that PLP binds not only to the active site (as a competitive inhibitor) but also to a distinct, secondary allosteric site. nih.govcancer.gov

Key Research Findings on PNPOx Allosteric Regulation:

| Finding | Description | Significance | Reference |

|---|---|---|---|

| Discovery of Allosteric Site | Crystallographic studies of E. coli PNPOx identified a specific allosteric binding site for PLP located at the interface between the enzyme's two subunits. | Provided structural proof of a secondary binding site, confirming that inhibition is not solely due to product competition at the active site. | nih.gov |

| The "Arginine Cage" | The allosteric site is characterized by a cluster of three arginine residues (Arg23, Arg24, and Arg215) that form a positively charged "cage" which efficiently traps the negatively charged phosphate group of PLP. | Explains the structural basis for the high-affinity binding of PLP to the allosteric site. Site-directed mutagenesis of these arginines confirmed their role in allosteric regulation. | nih.gov |

| Mechanism of Inhibition | Binding of PLP to the allosteric site induces a conformational change that is transmitted to the active site, hampering substrate binding and rendering the enzyme catalytically incompetent. | Elucidates the mechanism of feedback inhibition, which is crucial for preventing the overproduction of the reactive PLP molecule. | nih.gov |

| Physiological Role | This allosteric regulation is proposed to not only control PLP synthesis but also to protect the highly reactive PLP from nucleophilic attack and to facilitate its safe transfer and channeling to dependent apo-enzymes. | Highlights a dual function of the allosteric site in both regulation and coenzyme trafficking, ensuring PLP is delivered where needed without causing cellular damage. | mdpi.commdpi.com |

This elegant allosteric feedback mechanism ensures that the synthesis of PLP is finely tuned to the metabolic demands of the cell, representing a cornerstone of vitamin B6 homeostasis.

Application of 3 O Methylpyridoxal 5 Phosphate As a Biochemical Research Tool

Utility in Probing Enzyme Active Site Topography and Chemistry

The unique characteristics of 3'-O-Methylpyridoxal 5'-phosphate make it an invaluable tool for dissecting the environment of enzyme active sites. When substituted for the native PLP coenzyme, its altered reactivity slows down the catalytic process, enabling the detailed study of reaction steps and the structural features of the active site that facilitate catalysis.

A notable example of its application is in the study of aspartate aminotransferase. When this compound is bound to this enzyme's active site, it functions as a very slow catalyst for the transamination half-reaction. nih.gov This sluggishness is instrumental for researchers, as it allows for the stabilization and observation of key reaction intermediates. For instance, in the presence of the substrate L-aspartate at a high pH (8.5 and above), a distinct quinonoid intermediate forms rapidly and its characteristic absorption band becomes very intense. nih.gov

| Condition | Observation with this compound in Aspartate Aminotransferase | Inferred Mechanistic Insight |

| High pH (≥ 8.5) + High L-aspartate concentration | Rapid and intense formation of a quinonoid intermediate. nih.gov | Allows for the stabilization and spectral analysis of a key reaction intermediate. |

| Low pH (6.0) | Quinonoid band is not observed; conversion to 3'-O-methylpyridoxamine 5'-phosphate is ~7 times faster than at high pH. nih.gov | Suggests a change in the protonation state of the active site, potentially involving the catalytic lysine-258. nih.gov |

| Overall Reaction | The methylated coenzyme is a very poor catalyst but produces the normal products of transamination slowly. nih.gov | The modified 3'-O-methyl group hinders efficient catalysis, allowing for the trapping of intermediates. |

Design and Application of this compound Analogs for Mechanistic Research

Building on the principles demonstrated by this compound, researchers design and synthesize a variety of other analogs to investigate enzyme mechanisms with even greater precision. These custom-built molecules often incorporate isotopic labels or photoaffinity groups to answer specific questions about reaction stereochemistry and enzyme-ligand interactions.

Isotopic labeling is a powerful technique for tracing the path of atoms through a chemical reaction. By replacing an atom with its heavier, non-radioactive isotope (e.g., hydrogen with deuterium), researchers can track its movement and determine the stereochemical course of enzyme-catalyzed reactions.

While specific examples detailing the synthesis of isotopically labeled this compound are not extensively documented, the principles are well-established through work with other PLP analogs. For example, to probe the proton abstraction step in E. coli L-glutamic acid decarboxylase, researchers synthesized deuterium-labeled versions of the PLP analog 4'-N-(2''-phosphoethyl) pyridoxamine (B1203002) 5'-phosphate (EAP-PMP). soton.ac.uk Through stereospecific synthesis, they prepared (2R)- and (2S)-[1''-2H1]EAP-PMP and used these compounds to demonstrate that the 1''-pro(R) hydrogen is specifically removed during the reaction. soton.ac.uk This type of study provides definitive information on the precise orientation of substrates and cofactors within the active site. soton.ac.uk

The synthesis of such labeled compounds is a multi-step process. General strategies for creating isotopically labeled phosphate-containing molecules, which could be applied to this compound, often involve the use of specialized phosphoramidite (B1245037) reagents containing heavy isotopes like ¹⁸O. nih.gov These reagents allow for the late-stage introduction of the isotopic label into the phosphate (B84403) group of complex biomolecules. nih.gov

| Isotopically Labeled Analog Example | Enzyme Studied | Research Question | Key Finding |

| (2R)- and (2S)-[1''-2H1]EAP-PMP | E. coli L-glutamic acid decarboxylase | What is the stereochemical course of the proton abstraction step? | The 1''-pro(R) hydrogen is selectively removed. soton.ac.uk |

| [1''-2H2]EAP-PMP | E. coli L-glutamic acid decarboxylase | Confirmation of stereospecific proton removal. | Supports the finding of specific hydrogen abstraction, revealing substrate orientation. soton.ac.uk |

Photoaffinity labeling (PAL) is a technique used to identify and map ligand binding sites within proteins. nih.gov A photoaffinity probe is a molecule that contains a photoreactive group, which, upon exposure to light, forms a highly reactive intermediate that covalently bonds to nearby amino acid residues in the binding site. nih.gov

Derivatives of this compound can be designed as photoaffinity probes to permanently label the active sites of PLP-dependent enzymes. The general design of such a probe would incorporate three key features:

Affinity Unit: The this compound structure itself, which provides the specificity for binding to PLP-dependent enzymes.

Photoreactive Moiety: A light-sensitive group, such as a diazirine, attached to a part of the molecule that does not disrupt binding.

Reporter Tag: A tag, such as an alkyne or biotin, that allows for the detection and isolation of the covalently modified protein. nih.govnih.gov

An example of this strategy is the development of a trifunctional probe designed to study PLP-dependent enzymes. This probe included an N-hydroxyalanine "warhead" to act as a covalent inhibitor, a linear diazirine for UV cross-linking, and an alkyne group for enrichment and identification of the labeled proteins via mass spectrometry. nih.gov Such probes are powerful tools for activity-based protein profiling, enabling the identification of new PLP-dependent enzymes and the characterization of their active sites. nih.gov The use of PLP itself as an affinity label for the guanine (B1146940) nucleotide-binding site of transducin further illustrates the utility of this approach, where PLP was covalently incorporated into the protein's alpha- and beta-subunits. nih.gov

Application in In Vitro Assay Systems for Biochemical Pathway Elucidation

Biochemical pathways are complex, multi-step processes catalyzed by a series of enzymes. Elucidating these pathways—identifying the intermediates and the enzymes that act upon them—is a fundamental goal of biochemistry. nih.govableweb.org this compound and its analogs can be valuable tools in this endeavor, particularly for pathways involving PLP-dependent enzymes.

PLP-dependent enzymes are critical nodes in numerous metabolic pathways, including the synthesis and degradation of amino acids and the production of neurotransmitters. mdpi.comfrontiersin.org For example, key steps in the metabolism of tryptophan, both in humans and in gut microbes, are regulated by PLP-dependent enzymes. mdpi.com

In an in vitro assay system, which reconstitutes a portion of a metabolic pathway in a controlled laboratory setting, an analog like this compound can be used to interrupt or slow down a specific enzymatic step. By acting as a poor coenzyme for a particular enzyme in the pathway, it can lead to the accumulation of the substrate for that enzyme or the stabilization of an enzyme-intermediate complex. These accumulated molecules can then be isolated and identified, providing direct evidence for their role as intermediates in the pathway.

This approach is analogous to the classical method of using mutant organisms that lack a specific enzyme to deduce a pathway's sequence. ableweb.org The use of a specific inhibitor or a slow-reacting analog like this compound in an in vitro system offers a more controlled and targeted way to achieve a similar outcome, helping to piece together the intricate network of biochemical reactions. For instance, by slowing down a transamination step in a pathway, researchers can more clearly identify the upstream and downstream products and better understand the flux through different branches of the pathway.

Analytical Methodologies for the Detection and Quantification of 3 O Methylpyridoxal 5 Phosphate in Research Samples

Chromatographic Separation Techniques

Chromatographic methods are central to the separation and quantification of 3'-O-Methylpyridoxal 5'-phosphate from complex biological matrices. These techniques offer high resolution and are often coupled with sensitive detection methods for accurate analysis.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., fluorescence, UV-Vis)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of vitamin B6 compounds. For this compound, reversed-phase HPLC is commonly employed, often with ion-pairing reagents to improve the retention of the polar phosphate (B84403) group on a nonpolar stationary phase.

Detection Modes:

Fluorescence Detection: This is a highly sensitive and selective method for pyridoxal (B1214274) derivatives. While the native fluorescence of this compound can be utilized, derivatization is often employed to enhance the signal. Post-column derivatization with reagents like semicarbazide (B1199961) can form highly fluorescent products, significantly lowering the limit of detection. scilit.com Another approach involves post-column oxidation with reagents like chlorite (B76162), which can convert the analyte to a more fluorescent compound. researchgate.net

UV-Vis Detection: this compound exhibits characteristic absorbance in the ultraviolet-visible spectrum, which can be used for quantification. Detection is typically performed at wavelengths around 290 nm to 330 nm, depending on the pH of the mobile phase. While less sensitive than fluorescence detection, UV-Vis is a robust and widely accessible technique.

| Parameter | Typical Conditions for HPLC Analysis of Pyridoxal Derivatives |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate or acetate) with an organic modifier (e.g., acetonitrile (B52724) or methanol). An ion-pairing agent like 1-octanesulfonic acid may be added. |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | Fluorescence (Excitation: ~330 nm, Emission: ~395 nm) or UV-Vis (~290-330 nm) |

| Injection Volume | 10 - 50 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard for the analysis of many biological compounds due to its exceptional sensitivity and specificity. nih.gov This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. For this compound, LC-MS/MS offers the ability to quantify the compound at very low concentrations and to distinguish it from other structurally similar vitamers.

The high polarity of this compound can present chromatographic challenges. nih.govresearchgate.net To address this, strategies such as the use of ion-pairing reagents in the mobile phase or post-extraction addition of these reagents have been employed to improve retention and peak shape. nih.govresearchgate.net Sample preparation typically involves protein precipitation followed by direct injection of the supernatant. nih.gov

| Parameter | Typical Conditions for LC-MS/MS Analysis of Pyridoxal Derivatives |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transitions | Precursor ion (m/z) → Product ion (m/z) (Specific values would need to be determined for this compound) |

| Collision Energy | Optimized for the specific analyte |

| Sample Preparation | Protein precipitation with trichloroacetic acid or acetonitrile |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the non-volatile nature of this compound, derivatization is a prerequisite for GC-MS analysis. This process involves chemically modifying the compound to increase its volatility.

Common derivatization techniques for related vitamin B6 compounds include acetylation or silylation. oup.com These methods convert the polar hydroxyl and phosphate groups into less polar, more volatile esters and ethers. The resulting derivatives can then be separated by gas chromatography and detected by mass spectrometry. While GC-MS can offer high resolution and sensitivity, the additional derivatization step can add complexity to the analytical workflow.

Spectroscopic Characterization Methods

Spectroscopic techniques are invaluable for the characterization and quantification of this compound, providing information about its electronic structure and concentration.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification and Monitoring

UV-Vis spectrophotometry is a straightforward and widely used method for determining the concentration of absorbing species in a solution. This compound, like other pyridoxal derivatives, exhibits characteristic absorption bands in the UV-Vis region. The position of the maximum absorbance (λmax) is sensitive to the pH of the solution and the protonation state of the pyridine (B92270) ring and phosphate group. In acidic to neutral solutions, an absorption maximum is typically observed in the range of 290-330 nm. This technique is particularly useful for monitoring the purity of synthesized this compound and for following its reactions in enzymatic assays.

| Property | Value |

| Typical λmax | ~290 - 330 nm (pH dependent) |

| Application | Quantification, purity assessment, reaction monitoring |

Fluorescence Spectroscopy for Detection and Binding Studies

Fluorescence spectroscopy is a highly sensitive technique that can be used to detect this compound and to study its interactions with other molecules, such as proteins. The compound exhibits intrinsic fluorescence, although the quantum yield may be modest. The excitation and emission wavelengths are dependent on the solvent environment and pH.

This technique is particularly powerful for investigating the binding of this compound to enzymes. Upon binding, changes in the fluorescence properties of the compound, such as an increase in fluorescence intensity or a shift in the emission maximum, can provide valuable information about the binding event and the nature of the binding site. nih.gov

| Property | Typical Values for Pyridoxal Derivatives |

| Excitation Wavelength | ~330 nm |

| Emission Wavelength | ~395 nm |

| Applications | Highly sensitive detection, enzyme binding assays, conformational studies |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the unequivocal structural elucidation of molecules in solution, including this compound (3'-O-MePLP). Both ¹H NMR and ³¹P NMR are employed to confirm its identity, purity, and molecular structure by providing detailed information about the chemical environment of hydrogen and phosphorus nuclei, respectively.

For ¹H NMR analysis, the spectrum of 3'-O-MePLP is expected to exhibit characteristic signals corresponding to the protons of the pyridine ring, the C2'-methyl group, the C4'-aldehyde, and the C5'-methylene group adjacent to the phosphate. The most distinguishing feature differentiating it from its parent compound, Pyridoxal 5'-phosphate (PLP), would be the appearance of a singlet peak typically in the 3.5-4.0 ppm range, corresponding to the three protons of the newly introduced 3'-O-methyl group. The exact chemical shifts are sensitive to solvent, pH, and concentration.

³¹P NMR spectroscopy serves as a powerful probe for analyzing the phosphate moiety of the molecule. nih.govoxinst.com This technique is highly effective for phosphorus-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ³¹P nucleus, resulting in excellent sensitivity. mdpi.com The ³¹P NMR spectrum of 3'-O-MePLP would show a single resonance for the 5'-phosphate group. The chemical shift of this peak provides critical information about the protonation state of the phosphate and its local electronic environment. nih.gov Comparison with the known chemical shift of PLP under identical conditions allows for confirmation of the phosphate group's integrity and can reveal subtle structural changes induced by the 3'-O-methylation. Changes in the phosphate's chemical shift can be used to understand its binding and dynamics within different environments. nih.gov

A hypothetical comparison of key NMR signals for structural confirmation is presented below.

| Nucleus | Functional Group | Expected Chemical Shift (δ) for PLP | Expected Chemical Shift (δ) for 3'-O-MePLP | Key Differentiating Feature |

|---|---|---|---|---|

| ¹H | C3-OCH₃ | N/A | ~3.8 ppm (singlet) | Presence of a distinct singlet for the methyl ether group. |

| ¹H | C6-H | ~8.0 ppm (singlet) | ~8.0 ppm (singlet) | Largely unaffected. |

| ¹H | C2'-CH₃ | ~2.5 ppm (singlet) | ~2.5 ppm (singlet) | Largely unaffected. |

| ³¹P | 5'-Phosphate | ~4.0 ppm | ~4.0 ppm | Chemical shift is highly dependent on pH and ionic strength but confirms the presence of the phosphate monoester. |

Electrophoretic Separation Techniques

Capillary Electrophoresis (CE) for Resolution of Related Metabolites

Capillary Electrophoresis (CE) is a high-efficiency separation technique well-suited for the analysis of water-soluble vitamins and their charged metabolites, such as this compound. scispace.comamazonaws.com Its advantages include rapid analysis times, minimal sample and solvent consumption, and high resolving power, making it an excellent complementary technique to liquid chromatography. scispace.comamazonaws.com

The fundamental principle of CE involves the separation of analytes within a narrow fused-silica capillary based on their differential migration rates in an electric field. For phosphorylated compounds like 3'-O-MePLP and PLP, their inherent negative charge at neutral or alkaline pH allows for separation in a standard capillary zone electrophoresis (CZE) setup. The separation can be optimized by adjusting several key parameters, including the type, concentration, and pH of the background electrolyte (BGE), the applied voltage, and the capillary temperature. scispace.com

To resolve 3'-O-MePLP from structurally similar metabolites such as PLP, pyridoxine (B80251), and pyridoxic acid, precise control of the BGE is critical. Borate (B1201080) and phosphate buffers are commonly used. scispace.com For instance, a borate buffer at an alkaline pH (e.g., pH 9) can effectively separate a range of B-vitamins and their derivatives. scispace.com The subtle difference in the charge-to-size ratio between 3'-O-MePLP and PLP, arising from the replacement of a hydroxyl group with a methoxy (B1213986) group, can be exploited to achieve baseline resolution under optimized CE conditions. Micellar electrokinetic chromatography (MEKC), a variant of CE that incorporates surfactants like sodium dodecyl sulphate (SDS) into the BGE, can be employed to separate both charged and neutral vitamin B6-related compounds simultaneously.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Capillary | Uncoated Fused-Silica (e.g., 50 µm i.d., 50 cm length) | Provides the separation channel. |

| Background Electrolyte (BGE) | 25-75 mM Borate or Phosphate buffer | Maintains pH and conducts current. scispace.com |

| pH | 8.0 - 9.5 | Ensures analytes are deprotonated and negatively charged for migration. |

| Applied Voltage | 15-30 kV | Drives the electrophoretic and electroosmotic flow. scispace.com |

| Temperature | 20-25 °C | Ensures reproducible migration times. |

| Detection | UV-Vis Absorbance (e.g., 210-290 nm) | Monitors analytes as they pass the detector window. |

Optimized Sample Preparation Strategies for Diverse Research Matrixes

Extraction and Purification Protocols from Biological and Synthetic Samples

Effective sample preparation is crucial for accurate quantification and analysis of 3'-O-MePLP, as it serves to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument. The chosen protocol depends heavily on the nature of the sample matrix.

From Biological Samples (e.g., Plasma, Tissue Homogenates): The primary challenge in biological samples is the high concentration of proteins, which can bind the analyte and interfere with analysis. A common and effective method for releasing the analyte and removing proteins is acid precipitation. Trichloroacetic acid (TCA) is frequently used for this purpose. ujms.net

A general protocol involves:

Homogenization: Tissue samples are first homogenized in a suitable buffer.

Acid Precipitation: An aliquot of cold TCA solution (e.g., 0.6 M) is added to the plasma or tissue homogenate sample. mdpi.com The mixture is vortexed and incubated on ice to facilitate complete protein precipitation.

Centrifugation: The sample is centrifuged at high speed to pellet the precipitated proteins.

Supernatant Collection: The clear supernatant containing 3'-O-MePLP and other small molecules is carefully collected.

Neutralization/Extraction (Optional): The acidic supernatant may be neutralized or further purified. For instance, TCA can be removed by extraction with an organic solvent like ethyl ether. ujms.net The resulting aqueous extract is then ready for analysis by HPLC or CE.

From Synthetic Samples (e.g., Reaction Mixtures): Following its chemical synthesis, 3'-O-MePLP must be purified from unreacted starting materials, reagents, and byproducts. Ion-exchange chromatography is a highly effective technique for isolating phosphorylated compounds.

A typical purification process is as follows:

Column Loading: The crude reaction mixture, adjusted for appropriate pH and ionic strength, is loaded onto a column packed with a strongly basic anion-exchange resin (e.g., Dowex 1x8, chloride form). google.com

Washing: The column is washed extensively with deionized water followed by a low-concentration acid (e.g., 0.001 N HCl) to remove non-ionic and weakly anionic impurities. google.com

Elution: this compound is selectively eluted from the resin using a buffer with a higher ionic strength, such as a higher concentration of hydrochloric acid (e.g., 0.1 N HCl). google.com

Desalting and Concentration: The collected fractions containing the pure product are pooled, neutralized, and concentrated under reduced pressure. The final product can be precipitated by adding a solvent like ethanol (B145695) to obtain highly purified crystals. google.com

Derivatization Methods for Enhanced Detectability and Selectivity

While 3'-O-MePLP possesses native UV absorbance, its detection sensitivity can often be insufficient for quantifying low concentrations in complex biological matrices. Derivatization is a chemical modification strategy used to enhance the analyte's spectroscopic properties, thereby improving detection limits and selectivity. mdpi.com These methods, established for PLP, are directly applicable to its 3'-O-methylated analog due to the shared reactive aldehyde group at the C4' position.

Common derivatization approaches include:

Formation of Fluorescent Products: The aldehyde group can be reacted with various reagents to form highly fluorescent derivatives, which can be detected with high sensitivity.

Chlorite Post-Column Oxidation: In this HPLC method, the column effluent is mixed with a chlorite solution. This oxidizes the aldehyde group to a carboxylic acid, which is significantly more fluorescent than the parent compound, improving sensitivity. nih.gov

Cyanide Derivatization: Reaction with cyanide can also form a highly fluorescent cyanhydrin derivative, which has been used in HPLC methods for PLP determination. colab.ws

Formation of Stable Hydrazones/Semicarbazones: These reactions improve both UV absorbance and chromatographic retention.

Semicarbazide Reaction: Reacting 3'-O-MePLP with semicarbazide, either pre- or post-column, forms a stable semicarbazone. mdpi.comnih.gov This derivative often exhibits enhanced molar absorptivity and allows for better separation from interfering peaks.

Phenylhydrazine Reaction: Phenylhydrazine reacts with the aldehyde to form a stable phenylhydrazone. nih.gov This derivative is suitable for analysis by HPLC and can also be made volatile for gas chromatography-mass spectrometry (GC-MS) after silylation. nih.gov

| Reagent | Reaction Type | Timing | Detection Method | Advantage |

|---|---|---|---|---|

| Sodium Chlorite | Oxidation | Post-column | Fluorescence | Four-fold sensitivity improvement over other methods. nih.gov |

| Semicarbazide | Semicarbazone formation | Pre- or Post-column | Fluorescence / UV-Vis | Forms a stable derivative for robust quantification. mdpi.comnih.gov |

| Phenylhydrazine | Phenylhydrazone formation | Pre-column | HPLC-UV, GC-MS | Creates a stable adduct suitable for multiple analytical platforms. nih.gov |

| Potassium Cyanide | Cyanhydrin formation | Pre-column | Fluorescence | Enhances fluorescence for sensitive detection. colab.ws |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyridoxal 5'-phosphate |

| Pyridoxine |

| Pyridoxic acid |

| Trichloroacetic acid |

| Ethyl ether |

| Hydrochloric acid |

| Ethanol |

| Sodium chlorite |

| Potassium cyanide |

| Semicarbazide |

| Phenylhydrazine |

| Sodium dodecyl sulphate |

Ecological and Evolutionary Distribution of 3 O Methylpyridoxal 5 Phosphate Non Human Specific

Occurrence and Metabolism in Prokaryotic Systems

Current scientific literature does not document the natural occurrence of 3'-O-Methylpyridoxal 5'-phosphate in prokaryotic organisms. The metabolism of its parent compound, PLP, however, is well-characterized in bacteria and archaea. Prokaryotes synthesize PLP through two primary pathways: the deoxyxylulose 5-phosphate (DXP)-dependent pathway and the DXP-independent pathway. nih.govwikipedia.orgnih.gov

The DXP-dependent pathway is prevalent in many Gram-negative bacteria, such as Escherichia coli, while the DXP-independent pathway is typically found in Gram-positive bacteria like Bacillus subtilis, as well as in fungi, plants, and archaea. nih.govwikipedia.orgnih.gov These pathways produce PLP, which then acts as a cofactor for a vast array of enzymes crucial for amino acid metabolism and other cellular processes. nih.gov

While there is no evidence of natural mPLP metabolism, experimental studies have utilized synthetic mPLP to probe the active sites of prokaryotic enzymes. For instance, studies on aspartate aminotransferase have shown that the 3'-O-methylated form of PLP is a very poor catalyst, suggesting that the free 3'-hydroxyl group of PLP is critical for its catalytic function. nih.gov This observation may partly explain the apparent absence of mPLP in natural prokaryotic systems, as its presence could potentially inhibit essential enzymatic reactions.

Table 1: Key Enzymes in Prokaryotic PLP Biosynthesis

| Enzyme | Pathway | Function |

| PdxJ (PNP synthase) | DXP-dependent | Condenses 3-hydroxy-1-aminoacetone phosphate (B84403) and deoxyxylulose 5-phosphate to form pyridoxine (B80251) 5'-phosphate (PNP). nih.gov |

| PdxH (PNP oxidase) | DXP-dependent | Oxidizes PNP to PLP. nih.gov |

| PdxS/PdxT (PLP synthase) | DXP-independent | A two-subunit enzyme that synthesizes PLP from ribose 5-phosphate, glyceraldehyde 3-phosphate, and glutamine. nih.govwikipedia.org |

This table represents the well-established pathways for the precursor PLP, as no specific metabolic pathway for mPLP has been identified in prokaryotes.

Presence and Function in Eukaryotic Microorganisms and Plants

Similar to the situation in prokaryotes, there is no documented evidence of the natural occurrence or a defined metabolic role for this compound in eukaryotic microorganisms (e.g., fungi, yeast, algae) or plants. The focus of research in these organisms has been exclusively on the biosynthesis and function of PLP.

In fungi and plants, PLP is synthesized via the DXP-independent pathway. mdpi.com This vital cofactor is involved in numerous metabolic processes, including amino acid biosynthesis and degradation, and plays a role in developmental processes and stress responses. In plants, for example, PLP-dependent enzymes are crucial for the synthesis of various secondary metabolites and hormones. nih.gov The importance of PLP in these organisms underscores the need for tight regulation of its synthesis and availability.

The introduction of a methyl group at the 3'-hydroxyl position of PLP would likely have significant consequences for its function. The 3'-hydroxyl group is involved in the catalytic mechanism of many PLP-dependent enzymes, often acting as a proton shuttle. nih.gov Its methylation would block this function, potentially leading to enzyme inhibition. This may be a key reason why mPLP does not appear to be a naturally occurring vitamer in these organisms.

Table 2: General Functions of PLP in Eukaryotic Microorganisms and Plants

| Organism Group | Key Functions of PLP |

| Fungi/Yeast | Amino acid metabolism (e.g., tryptophan synthesis), one-carbon metabolism. mdpi.com |

| Plants | Amino acid biosynthesis, secondary metabolite production, stress response, and hormone biosynthesis. nih.gov |

This table outlines the roles of the precursor PLP, as no specific functions for mPLP have been identified in these organisms.

Evolutionary Conservation of Genes Encoding Enzymes Related to this compound Metabolism

Given the lack of evidence for the natural existence of mPLP and its metabolic pathways, there are no known genes specifically associated with its metabolism. Consequently, an analysis of the evolutionary conservation of such genes is not possible.

However, we can examine the broader evolutionary context of PLP-dependent enzymes. These enzymes are ancient and have diversified into several distinct evolutionary fold-types. nih.govnih.gov The major fold-types (I-V) are found across all domains of life, indicating that the fundamental mechanisms of PLP-dependent catalysis arose early in evolution. wikipedia.orgnih.gov

The evolution of these enzyme families appears to have been driven by gene duplication and subsequent functional divergence, allowing for the vast array of reactions catalyzed by PLP-dependent enzymes today. nih.govresearchgate.net The active sites of these enzymes, particularly the residues involved in binding the PLP cofactor, are often highly conserved. nih.govnih.gov This high degree of conservation in the PLP-binding domain across different enzyme families suggests a strong selective pressure to maintain the precise geometry and chemical environment required for PLP's catalytic activity. The modification of PLP, such as by methylation at the 3'-position, would likely disrupt this finely tuned interaction, providing a possible evolutionary rationale for its apparent absence in nature.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 3'-O-Methylpyridoxal 5'-phosphate, and how do they ensure regioselectivity?

- The synthesis of 3'-O-Methyl-PLP involves enzymatic and chemical approaches. For example, Pfeuffer et al. (1972) synthesized 3’-O-methylpyridoxal 5′-phosphate N-oxide using apophosphorylase b from rabbit muscle to catalyze the conversion of the N-oxide derivative to the active cofactor . Chemical phosphorylation of hydroxyl groups (e.g., using polyphosphoric acid) is another method, as demonstrated in pyridoxal analog synthesis . Regioselectivity is achieved through protecting-group strategies and enzymatic specificity.

Q. How does 3'-O-Methyl-PLP function as a cofactor in enzymatic assays compared to native PLP?

- PLP derivatives like 3'-O-Methyl-PLP are used to probe enzyme mechanisms. For example, in aminomutases, methylation at the 3'-position alters steric and electronic interactions, affecting substrate binding or catalytic efficiency. Studies on lysine 5,6-aminomutase revealed that cofactor analogs with modified substituents (e.g., 3'-O-methyl groups) reduce catalytic activity due to impaired proton transfer or substrate positioning . Enzymes such as glycogen phosphorylase require precise cofactor geometry, making methylation a critical variable in activity assays .

Q. What spectroscopic and chromatographic techniques are optimal for detecting 3'-O-Methyl-PLP in biological samples?

- High-performance liquid chromatography (HPLC) with UV detection (e.g., at 295 nm for PLP analogs) is standard . Raman spectroscopy can differentiate structural features like the aldehyde and phosphate groups . Mass spectrometry (LC-MS/MS) provides high sensitivity for quantifying low-abundance cofactors in complex matrices . For enzymatic activity assays, coupling PLP-dependent reactions with NADH/NAD+ redox systems allows indirect quantification via absorbance changes .

Advanced Research Questions

Q. What structural insights have been gained from crystallographic studies of PLP-dependent enzymes using 3'-O-Methyl-PLP analogs?

- X-ray crystallography of enzymes like pyridoxal 5'-phosphate synthase (PdxJ) revealed that methylated PLP analogs occupy the active site but induce conformational changes. For instance, the methyl group at the 3'-position disrupts hydrogen bonding with conserved residues (e.g., Ser/Thr), altering substrate orientation and reducing catalytic efficiency . These studies highlight the importance of the 3'-hydroxyl group in stabilizing transition states during transamination or decarboxylation .

Q. How do methodological discrepancies in phosphate quantification affect interpretations of PLP-dependent enzyme kinetics?

- Phosphate analysis methods (e.g., colorimetric assays vs. steady-state estimates) yield divergent results. For example, Rigler bioassays overestimate phosphate in some lakes due to particulate phosphorus release during filtration . In PLP studies, acidic conditions in assays (e.g., using sulfuric acid) may hydrolyze labile phosphate esters, artificially inflating free phosphate levels. Researchers must standardize protocols (e.g., neutral pH buffers, rapid sample processing) to minimize artifacts .

Q. What strategies resolve contradictions in enzymatic activity data when using 3'-O-Methyl-PLP versus native PLP?

- Contradictions often arise from differential cofactor binding or solvent accessibility. For example, in aspartate aminotransferase assays, 3'-O-Methyl-PLP showed reduced activity due to impaired Schiff base formation with lysine residues . To address this, use site-directed mutagenesis to identify residues critical for cofactor interaction, or employ stopped-flow kinetics to measure transient binding events . Cross-validation with isothermal titration calorimetry (ITC) can quantify binding affinities for methylated vs. native PLP .

Q. How does 3'-O-Methyl-PLP influence the allosteric regulation of enzymes like glycogen phosphorylase?

- In glycogen phosphorylase, PLP acts as an allosteric effector. Methylation at the 3'-position disrupts hydrogen bonding with Arg-569, a key residue in the AMP-binding site, reducing the enzyme’s sensitivity to AMP activation. Structural studies show that 3'-O-Methyl-PLP stabilizes the T-state (inactive conformation), altering the equilibrium between R and T states . This has implications for designing regulators targeting metabolic enzymes .

Methodological Notes

- Synthesis & Handling : Store 3'-O-Methyl-PLP at ≤-20°C in desiccated conditions to prevent hydrolysis. Prepare solutions fresh in alkaline buffers (pH 7.5–8.5) to maintain stability .

- Assay Design : Include negative controls (e.g., apoenzyme + cofactor) to distinguish cofactor-dependent activity. Use chelators (e.g., EDTA) to rule out metal ion interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.